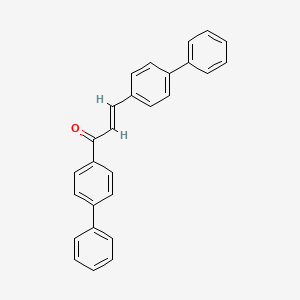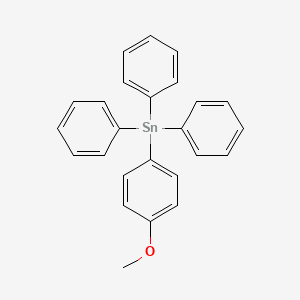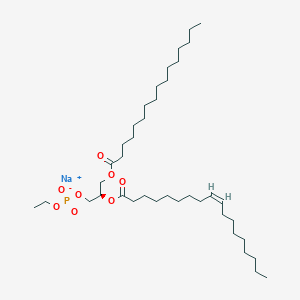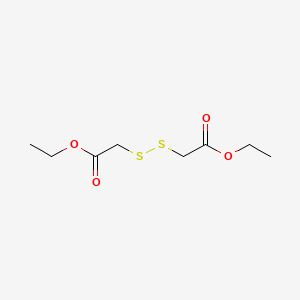
(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) is a chemical compound with the molecular formula C22H23NO2 and a molecular weight of 333.4235 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group attached to an aziridine ring, and two phenylmethanone groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of (1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) involves several steps. One common synthetic route includes the reaction of cyclohexylamine with phenylglyoxal in the presence of a base to form the aziridine ring. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Análisis De Reacciones Químicas
(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
(1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) can be compared with other similar compounds such as:
Bis(phthalimido)piperazine: Known for its antimicrobial activity.
Bis(3-aminopropyl)piperazine: Used in the synthesis of biologically active molecules.
2,3-Dihydro-phthalazine-1,4-dione: Another compound with significant biological activity.
The uniqueness of (1-Cyclohexylaziridine-2,3-diyl)bis(phenylmethanone) lies in its specific structure and reactivity, which make it a valuable compound for various research applications.
Propiedades
Número CAS |
802-61-9 |
|---|---|
Fórmula molecular |
C22H23NO2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(3-benzoyl-1-cyclohexylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C22H23NO2/c24-21(16-10-4-1-5-11-16)19-20(22(25)17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2 |
Clave InChI |
IRYDNJWLTHHGAO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)










